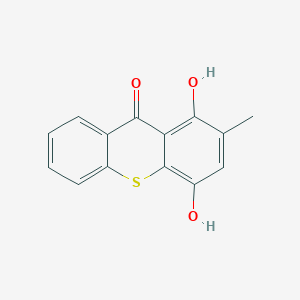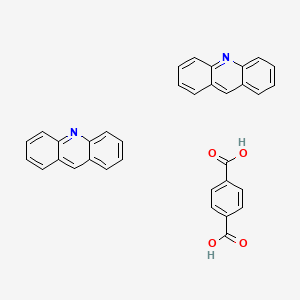![molecular formula C16H30N2 B14206595 1,1'-[(1R,2R)-Cyclohexane-1,2-diyl]dipiperidine CAS No. 823191-89-5](/img/structure/B14206595.png)
1,1'-[(1R,2R)-Cyclohexane-1,2-diyl]dipiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[(1R,2R)-Cyclohexane-1,2-diyl]dipiperidine is a chemical compound characterized by its unique structure, which includes a cyclohexane ring bonded to two piperidine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(1R,2R)-Cyclohexane-1,2-diyl]dipiperidine typically involves the reaction of (1R,2R)-1,2-diaminocyclohexane with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-[(1R,2R)-Cyclohexane-1,2-diyl]dipiperidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexane derivatives, while reduction may produce more saturated compounds .
Applications De Recherche Scientifique
1,1’-[(1R,2R)-Cyclohexane-1,2-diyl]dipiperidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1’-[(1R,2R)-Cyclohexane-1,2-diyl]dipiperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2R)-Cyclohexane-1,2-diamine: A related compound with similar structural features but different functional groups.
(1S,2S)-Cyclohexane-1,2-diamine: Another stereoisomer with distinct properties and applications.
Uniqueness
1,1’-[(1R,2R)-Cyclohexane-1,2-diyl]dipiperidine is unique due to its specific combination of cyclohexane and piperidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Propriétés
Numéro CAS |
823191-89-5 |
|---|---|
Formule moléculaire |
C16H30N2 |
Poids moléculaire |
250.42 g/mol |
Nom IUPAC |
1-[(1R,2R)-2-piperidin-1-ylcyclohexyl]piperidine |
InChI |
InChI=1S/C16H30N2/c1-5-11-17(12-6-1)15-9-3-4-10-16(15)18-13-7-2-8-14-18/h15-16H,1-14H2/t15-,16-/m1/s1 |
Clé InChI |
RXGSKYIAASGAOR-HZPDHXFCSA-N |
SMILES isomérique |
C1CCN(CC1)[C@@H]2CCCC[C@H]2N3CCCCC3 |
SMILES canonique |
C1CCN(CC1)C2CCCCC2N3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


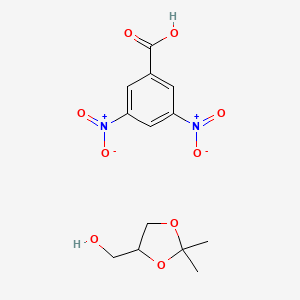
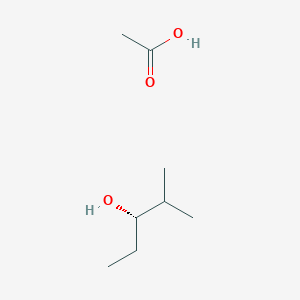
![3-(Thiophen-2-yl)-N-[3-(trifluoromethyl)phenyl]quinoxalin-2-amine](/img/structure/B14206526.png)
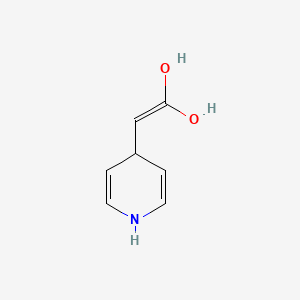
![3-(4-Nitrophenyl)bicyclo[2.2.1]hept-5-ene-2-carbaldehyde](/img/structure/B14206537.png)
![2-{[(2,5-Dibromothiophen-3-yl)methoxy]methyl}oxirane](/img/structure/B14206545.png)
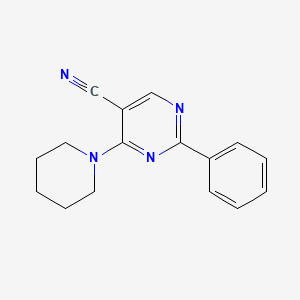
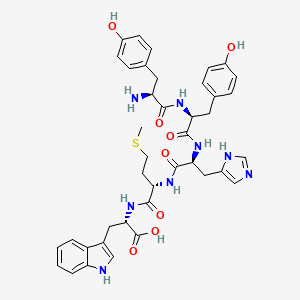
![3-(5-{[(3,4-Dichlorophenyl)methyl]amino}pyridin-3-yl)benzamide](/img/structure/B14206568.png)
![[3-(Cyclohexylmethylamino)phenyl]thiourea](/img/structure/B14206572.png)
![1-[(2S)-2-(2-Oxopropyl)pyrrolidin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B14206575.png)
![Methanone, [1-(2-ethylbutyl)-6-methoxy-1H-benzimidazol-2-yl]phenyl-](/img/structure/B14206584.png)
